molecular formula C23H37NO4 B14185822 9-Benzamido-16-hydroxyhexadecanoic acid CAS No. 833484-12-1

9-Benzamido-16-hydroxyhexadecanoic acid

Cat. No.: B14185822
CAS No.: 833484-12-1
M. Wt: 391.5 g/mol
InChI Key: NWUZUMFHDUZWKQ-UHFFFAOYSA-N
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Description

9-Benzamido-16-hydroxyhexadecanoic acid is a complex organic compound with the molecular formula C23H37NO4 It is characterized by the presence of a benzamido group and a hydroxy group attached to a hexadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzamido-16-hydroxyhexadecanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the amidation of 16-hydroxyhexadecanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Benzamido-16-hydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamido group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 9-benzamido-16-oxohexadecanoic acid.

    Reduction: Formation of 9-amino-16-hydroxyhexadecanoic acid.

    Substitution: Formation of 9-benzamido-16-chlorohexadecanoic acid.

Scientific Research Applications

9-Benzamido-16-hydroxyhexadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzamido-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The benzamido group may interact with hydrophobic pockets in target molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzamido-16-oxohexadecanoic acid
  • 9-Amino-16-hydroxyhexadecanoic acid
  • 9-Benzamido-16-chlorohexadecanoic acid

Uniqueness

9-Benzamido-16-hydroxyhexadecanoic acid is unique due to the presence of both a benzamido group and a hydroxy group on the hexadecanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

833484-12-1

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

9-benzamido-16-hydroxyhexadecanoic acid

InChI

InChI=1S/C23H37NO4/c25-19-13-6-2-4-11-17-21(16-10-3-1-5-12-18-22(26)27)24-23(28)20-14-8-7-9-15-20/h7-9,14-15,21,25H,1-6,10-13,16-19H2,(H,24,28)(H,26,27)

InChI Key

NWUZUMFHDUZWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Origin of Product

United States

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